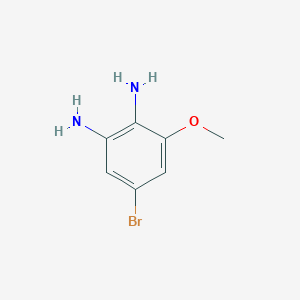
5-Bromo-3-methoxybenzene-1,2-diamine
Cat. No. B8804589
M. Wt: 217.06 g/mol
InChI Key: ISYHXSPNERTWNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08030497B2
Procedure details


A solution of 2.0 g (8.1 mmol) 4-Bromo-2-methoxy-6-nitro-phenylamine [Zhou, Q-T., et al. Huaxue Xuebao 1980, 38(5), 507-10] in 50 ml methanol/water (2:1) is hydrogenated in the presence of 200 mg Pt/C (Engelhard 4709) at normal pressure for 3 h. Then the catalyst is filtered off and the filtrate is concentrated in vacuo to afford 1.5 g of the title compound as an oil.



Name
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[C:5]([NH2:11])=[C:4]([O:12][CH3:13])[CH:3]=1>CO.O.[Pt]>[Br:1][C:2]1[CH:7]=[C:6]([NH2:8])[C:5]([NH2:11])=[C:4]([O:12][CH3:13])[CH:3]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C(=C1)[N+](=O)[O-])N)OC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO.O
|
|
Name
|
|
|
Quantity
|
200 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Then the catalyst is filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC(=C(C(=C1)N)N)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 85.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
